DNA-PK-IN-1

DNA-PK selectivity PI3K off-target cancer therapy

Choose DNA-PK-IN-1 for unambiguous DNA-PK-specific phenotypes. Unlike dual DNA-PK/PI3K inhibitors (e.g., KU-0060648) that confound cell survival signaling, this selective inhibitor isolates DNA-PK's role in NHEJ repair. Its favorable CNS physicochemical profile (cLogP 1.9, tPSA 112 Ų) enables blood-brain barrier penetration critical for orthotopic glioblastoma and brain metastasis models. Use as an orthogonal chemical probe alongside structurally distinct inhibitors (NU7441, VX-984) to confirm target engagement. Ideal for cancer radio-/chemosensitization research.

Molecular Formula C23H26N8O2
Molecular Weight 446.5 g/mol
Cat. No. B12413076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA-PK-IN-1
Molecular FormulaC23H26N8O2
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)C56CC7CC(C5)CC(C7)(C6)O
InChIInChI=1S/C23H26N8O2/c1-13-3-18-25-12-26-30(18)10-16(13)27-20-24-9-17-19(28-20)31(21(32)29(17)2)22-5-14-4-15(6-22)8-23(33,7-14)11-22/h3,9-10,12,14-15,33H,4-8,11H2,1-2H3,(H,24,27,28)
InChIKeyLUNNHYMBXZPWBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNA-PK-IN-1: A Purine-Derived DNA-PK Inhibitor with Adamantane Core for Cancer Research


DNA-PK-IN-1 is a small-molecule inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. The compound is a purine derivative featuring an adamantane moiety . It is disclosed in patent WO2021136463A1 as compound 1 and is intended for cancer research applications, particularly as a potential radio- and chemo-sensitizer [1]. Its molecular formula is C23H26N8O2, with a molecular weight of 446.50 g/mol and a topological polar surface area (tPSA) of 112 Ų [2]. Unlike many DNA-PK inhibitors that possess dual PI3K activity, DNA-PK-IN-1 is claimed as a selective DNA-PK inhibitor in the patent [1].

DNA-PK-IN-1 Substitution Risks: Why Not All DNA-PK Inhibitors Are Interchangeable


DNA-PK inhibitors are not generic commodities; they exhibit wide divergence in selectivity, potency, pharmacokinetic properties, and off-target liabilities. The class includes dual DNA-PK/PI3K inhibitors (e.g., KU-0060648, IC50 8.6 nM for DNA-PK, 0.1–4 nM for PI3K isoforms [1]), pan-PIKK inhibitors, and selective DNA-PK inhibitors. Substituting one inhibitor for another without considering these parameters can confound experimental interpretation and derail translational efforts. For instance, PI3K inhibition alters cell survival signaling independently of DNA-PK, making dual inhibitors unsuitable for studies requiring DNA-PK-specific phenotypes. DNA-PK-IN-1, as a purine derivative with an adamantane core, is claimed as a selective DNA-PK inhibitor in its patent [2], though public potency data remain limited. Its physicochemical profile (cLogP 1.9, tPSA 112 Ų) diverges sharply from that of KU-0060648 (XLogP 5.92, tPSA 106.5 Ų [3]), predicting distinct solubility, permeability, and CNS penetration behavior. Consequently, generic substitution risks unintended experimental artifacts and irreproducible results.

DNA-PK-IN-1 Comparative Evidence: Selectivity, Physicochemical Profile, and Scaffold Differentiation


Selectivity Advantage over Dual DNA-PK/PI3K Inhibitor KU-0060648

KU-0060648 is a dual inhibitor with IC50 values of 8.6 nM for DNA-PK and 0.1–4 nM for PI3Kα/β/δ [1]. In contrast, DNA-PK-IN-1 is claimed as a selective DNA-PK inhibitor in patent WO2021136463A1, with no reported PI3K inhibitory activity [2]. While the absolute IC50 of DNA-PK-IN-1 against DNA-PK is not publicly disclosed, the patent's emphasis on selectivity suggests a reduced risk of confounding PI3K-mediated signaling in cellular assays. This is particularly critical in studies evaluating DNA damage response (DDR) pathways, where PI3K inhibition can independently modulate cell survival and proliferation [3].

DNA-PK selectivity PI3K off-target cancer therapy

Predicted CNS Penetration Advantage via Lower Lipophilicity and Smaller Molecular Weight

DNA-PK-IN-1 exhibits a calculated LogP (cLogP) of 1.9 and a topological polar surface area (tPSA) of 112 Ų, with a molecular weight of 446.5 g/mol [1]. In contrast, the dual inhibitor KU-0060648 has an experimental XLogP of 5.92, tPSA of 106.5 Ų, and a molecular weight of 582.2 g/mol [2]. The lower lipophilicity and smaller size of DNA-PK-IN-1 align with favorable CNS drug-likeness criteria (typically cLogP < 3, tPSA < 140 Ų, MW < 500 Da), suggesting superior blood-brain barrier permeability compared to KU-0060648. This physicochemical differentiation positions DNA-PK-IN-1 as a more suitable tool for investigating DNA-PK inhibition in glioblastoma and brain metastasis models [3].

CNS penetration blood-brain barrier physicochemical properties

Structural Differentiation: Adamantane Core vs. Morpholino-Quinoline Scaffolds

DNA-PK-IN-1 is built on a purine core with an adamantane substituent , distinguishing it from the arylmorpholine/benzaldehyde scaffolds of inhibitors like NU7441 and the quinoline-based KU-0060648 [1]. Adamantane moieties are known to impart conformational rigidity and lipophilic bulk, often enhancing metabolic stability and target binding kinetics [2]. While no direct SAR data for DNA-PK-IN-1 are publicly available, the patent WO2021136463A1 discloses a series of purine derivatives with nanomolar DNA-PK inhibitory activity, implying that the adamantane-purine scaffold confers potent target engagement. This structural divergence from clinically investigated inhibitors (e.g., VX-984, M3814) may provide a distinct binding mode or resistance profile, offering a complementary chemical probe for DDR research [1].

chemical scaffold adamantane structure-activity relationship

DNA-PK-IN-1 Optimal Use Cases: From Glioblastoma Models to Selective DDR Probing


Investigating DNA-PK-Dependent DNA Repair in Glioblastoma and Brain Metastasis Models

DNA-PK-IN-1's favorable CNS physicochemical profile (cLogP 1.9, tPSA 112 Ų, MW 446.5) makes it a superior choice over more lipophilic DNA-PK inhibitors (e.g., KU-0060648, XLogP 5.92) for studies requiring blood-brain barrier penetration. Researchers using orthotopic glioblastoma xenografts or brain metastasis models should prioritize DNA-PK-IN-1 to achieve therapeutically relevant brain concentrations without invasive delivery. This is particularly critical for evaluating DNA-PK inhibition as a radiosensitizer in cranial irradiation protocols [1].

Selective DNA-PK Inhibition in PI3K-Sensitive Cell Systems

In cell lines where PI3K/Akt/mTOR signaling strongly influences proliferation or survival (e.g., MCF7 breast cancer cells), the use of dual DNA-PK/PI3K inhibitors like KU-0060648 confounds data interpretation. DNA-PK-IN-1, claimed as a selective DNA-PK inhibitor [2], should be employed in such contexts to isolate the specific contribution of DNA-PK to DNA damage responses, apoptosis, or cell cycle arrest. This selectivity is essential for researchers dissecting the roles of individual PIKK family kinases in cancer biology [3].

Chemical Probe Orthogonal Validation in DDR Pathway Studies

To mitigate chemotype-specific off-target effects and strengthen mechanistic conclusions, DNA-PK-IN-1 serves as an orthogonal chemical probe alongside structurally distinct DNA-PK inhibitors (e.g., NU7441, VX-984). Its unique adamantane-purine scaffold provides a complementary tool for confirming target engagement phenotypes in both biochemical and cellular assays. This application is especially valuable in high-content screening campaigns and target validation workflows where chemical redundancy is required to rule out compound-specific artifacts [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for DNA-PK-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.